

(4-Ethynylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (4-ethynylphenyl)methanol

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Abstract

(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula C_9H_8O , has emerged as a critical building block in modern medicinal chemistry and materials science.^{[1][2]} Its unique structure, featuring a reactive ethynyl group and a modifiable hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of **(4-ethynylphenyl)methanol**, including its chemical properties, detailed synthesis protocols, and its significant applications in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

(4-Ethynylphenyl)methanol is a white to yellow-brown solid at room temperature.^[2] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₉ H ₈ O	[1][2]
Molecular Weight	132.16 g/mol	[2]
CAS Number	10602-04-7	[1][2]
IUPAC Name	(4-ethynylphenyl)methanol	[2]
Melting Point	40-44 °C	
Boiling Point	Not available	
SMILES	<chem>C#CC1=CC=C(C=C1)CO</chem>	[1]
InChI	InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2	[2]

Synthesis of (4-Ethynylphenyl)methanol

The most common and efficient method for synthesizing **(4-ethynylphenyl)methanol** is through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a two-step synthesis of **(4-ethynylphenyl)methanol** from 4-iodobenzyl alcohol and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol and Trimethylsilylacetylene

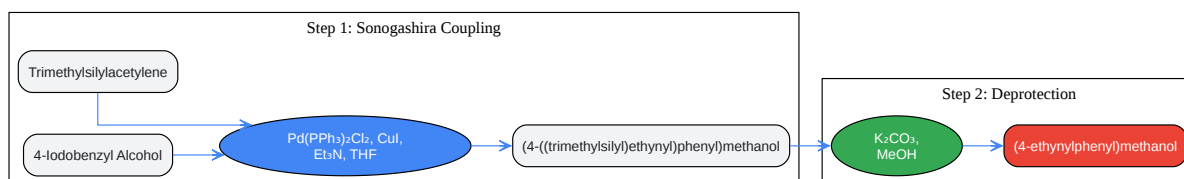
- Materials:
 - 4-Iodobenzyl alcohol
 - Trimethylsilylacetylene

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Anhydrous triethylamine (Et_3N)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1 equivalent), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and PPh_3 (e.g., 4-10 mol%).
 - Add the anhydrous solvent and anhydrous triethylamine.
 - Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.
 - Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column chromatography on silica gel.^[4]

Step 2: Deprotection of the Trimethylsilyl Group

- Materials:
 - (4-((trimethylsilyl)ethynyl)phenyl)methanol
 - Potassium carbonate (K_2CO_3)

- Methanol (MeOH)
- Procedure:
 - Dissolve the silylated intermediate in methanol.[5]
 - Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]
 - Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]
 - Once the reaction is complete, remove the methanol under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield **(4-ethynylphenyl)methanol**.
 - If necessary, further purify the product by column chromatography.



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Synthesis of **(4-ethynylphenyl)methanol**.

Applications in Drug Discovery and Development

The unique bifunctional nature of **(4-ethynylphenyl)methanol** makes it a highly valuable linker in the development of novel therapeutics, particularly in the fields of targeted protein

degradation and bioconjugation.

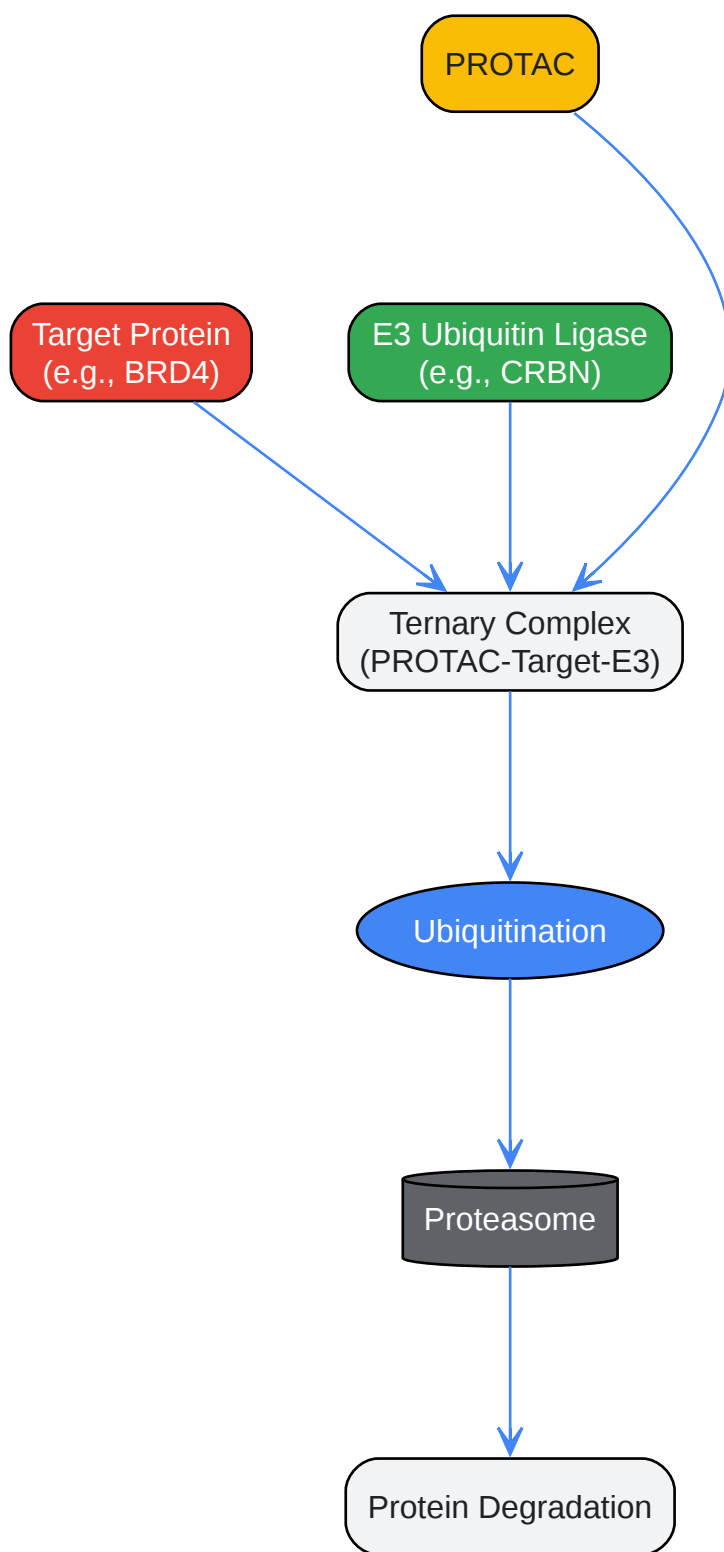
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. **(4-ethynylphenyl)methanol** is an excellent candidate for incorporation into these linkers, providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily functionalized, for example, through a click reaction, to attach the E3 ligase ligand.

The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and D_{max} (maximum degradation) values. While specific PROTACs utilizing a **(4-ethynylphenyl)methanol** linker are proprietary, the following table presents data for various PROTACs to illustrate the typical range of activities achieved.

PROTAC	Target Protein	E3 Ligase Ligand	DC ₅₀ (nM)	D _{max} (%)	Reference
Compound 27	BRD4	CRBN	-	-	[8]
Compound 28	BRD4	CRBN	-	-	[8]
Compound 29	BRD4	CRBN	-	-	[8]
Compound 34	BRD4	CRBN	60	-	[8]
Compound 37	BRD4	CRBN	62	-	[8]
CP1	DAPK1	-	119.6	-	[9]

Note: The linkers in the cited PROTACs may not be derived from **(4-ethynylphenyl)methanol** but serve to demonstrate the potency of this therapeutic modality.



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Mechanism of action for a PROTAC.

Click Chemistry and Bioconjugation

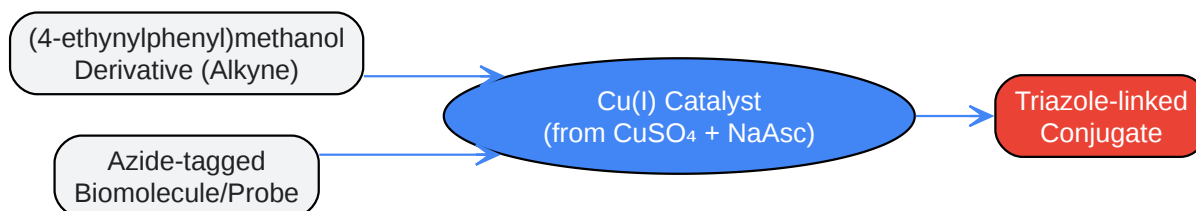
The terminal alkyne of **(4-ethynylphenyl)methanol** is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[10] This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.^[10] **(4-Ethynylphenyl)methanol** and its derivatives can be used to label biomolecules, such as proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates (ADCs).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction between an alkyne-functionalized molecule derived from **(4-ethynylphenyl)methanol** and an azide-containing biomolecule or probe.

- Materials:
 - Alkyne-functionalized molecule (1 equivalent)
 - Azide-containing molecule (1-1.2 equivalents)
 - Copper(II) sulfate (CuSO_4)
 - Sodium ascorbate
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
 - Solvent (e.g., water, DMSO, or a mixture)
- Procedure:
 - Prepare a stock solution of the alkyne-functionalized molecule.
 - Prepare a stock solution of the azide-containing molecule.
 - In a reaction vessel, combine the alkyne and azide solutions.

- Prepare a fresh solution of the copper catalyst by mixing CuSO_4 and the ligand (THPTA or TBTA).
- Add the copper catalyst solution to the alkyne/azide mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
- Upon completion, the product can be purified by methods appropriate for the specific conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]



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A typical click chemistry workflow.

Conclusion

(4-Ethynylphenyl)methanol is a cornerstone molecule for chemists and drug developers, offering a gateway to a vast array of complex and functionally diverse molecules. Its straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity of its alkyne group in click chemistry reactions have solidified its importance in the construction of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed protocols and data presented in this guide aim to facilitate its broader application and inspire further innovation in the fields of chemical biology and medicinal chemistry.

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References

- 1. a2bchem.com [a2bchem.com]
- 2. (4-Ethynylphenyl)methanol | C₉H₈O | CID 11170993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-ETHYNYLBENZYL ALCOHOL 97 synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. metabion.com [metabion.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
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